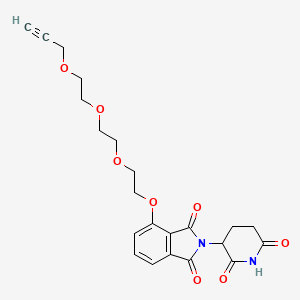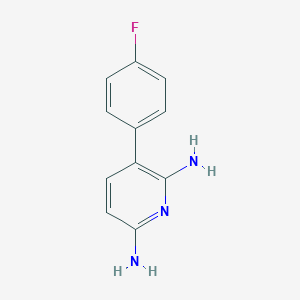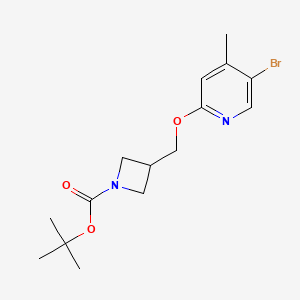
Thalidomide-O-PEG3-Propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-PEG3-Propargyl is a small molecule drug that has been developed for use in the treatment of certain types of cancer and inflammatory diseases . This compound is a derivative of thalidomide, which is known for its immunomodulatory and anti-angiogenic properties. The addition of a polyethylene glycol (PEG) spacer and a propargyl group enhances the solubility, stability, and reactivity of the compound, making it suitable for targeted drug delivery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG3-Propargyl involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization to form the isoindole ring.
PEGylation: The thalidomide molecule is then reacted with a PEG3 linker, which is typically achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Thalidomide-O-PEG3-Propargyl involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation . This mechanism is crucial for its anti-cancer and anti-inflammatory effects, as it selectively degrades proteins involved in these diseases .
Comparaison Avec Des Composés Similaires
Thalidomide-O-PEG2-Propargyl: Similar structure but with a shorter PEG linker, which may affect its solubility and pharmacokinetic properties.
Thalidomide-O-PEG4-Propargyl: Contains a longer PEG linker, potentially offering improved solubility but may also affect the compound’s ability to penetrate cells.
Thalidomide-O-amido-PEG3-Propargyl: Features an amido group instead of an ether linkage, which can influence its reactivity and stability.
Uniqueness: Thalidomide-O-PEG3-Propargyl is unique due to its optimal balance of solubility, stability, and reactivity. The PEG3 linker provides sufficient solubility without compromising the compound’s ability to penetrate cells, while the propargyl group allows for versatile functionalization through click chemistry .
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-2-8-29-9-10-30-11-12-31-13-14-32-17-5-3-4-15-19(17)22(28)24(21(15)27)16-6-7-18(25)23-20(16)26/h1,3-5,16H,6-14H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOWRJZHHOVQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid tert-butyl ester](/img/structure/B8126281.png)




![N,N-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide](/img/structure/B8126313.png)

![9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid](/img/structure/B8126318.png)
![(2S)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8126326.png)
![2-(5-Cyclopentyloxy-2-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8126338.png)
![8-(Chloromethyl)imidazo[1,5-A]pyridine hcl](/img/structure/B8126343.png)
![C-[5-(5-Ethoxy-2-fluoro-phenyl)-2H-pyrazol-3-yl]-methylamine hydrochloride](/img/structure/B8126349.png)

